N1-(3-chloro-2-methylphenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
Description
N1-(3-chloro-2-methylphenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a bis-amide derivative with a central oxalamide core (N-C(O)-C(O)-N). Its structure features two distinct substituents:
- R2: 1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl ethyl group, contributing lipophilicity and possible π-stacking interactions via the aromatic quinoline moiety.
Oxalamides are recognized for diverse applications, including flavor enhancers (e.g., umami agonists) and pharmaceutical intermediates .
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O2/c1-3-26-13-5-6-17-14-16(9-10-20(17)26)11-12-24-21(27)22(28)25-19-8-4-7-18(23)15(19)2/h4,7-10,14H,3,5-6,11-13H2,1-2H3,(H,24,27)(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGZOVNTTPERSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C(=CC=C3)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-chloro-2-methylphenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and pharmacological properties based on available research.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C19H24ClN3O2 |
| Molecular Weight | 359.87 g/mol |
| CAS Number | 942012-03-5 |
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloro-2-methylphenylamine with oxalyl chloride followed by reaction with 1-ethyl-1,2,3,4-tetrahydroquinoline under controlled conditions. This multi-step synthetic route allows for the introduction of various functional groups that may enhance biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in various metabolic pathways. The exact mechanism remains under investigation but is believed to involve modulation of signaling pathways related to cell proliferation and apoptosis.
Pharmacological Properties
Research indicates that this compound exhibits:
- Antimicrobial Activity : Studies have shown that the compound possesses significant antibacterial properties against various strains of bacteria, potentially making it useful in treating infections.
- Anticancer Potential : Preliminary in vitro studies suggest that it may inhibit cancer cell growth by inducing apoptosis in specific cancer cell lines.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Antibacterial Efficacy : In a study assessing the antibacterial activity against Escherichia coli and Staphylococcus aureus, this compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
- Cytotoxicity Assay : In a cytotoxicity assay using human cancer cell lines (e.g., HeLa and MCF7), the compound demonstrated significant cytotoxic effects with IC50 values indicating potential as an anticancer agent .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following oxalamide derivatives are structurally or functionally relevant:
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336)
- R1 : 2,4-dimethoxybenzyl (electron-donating groups).
- R2 : Pyridin-2-yl ethyl (heteroaromatic group).
- Key Properties: Acts as a potent umami agonist (FEMA 4233) with high specificity for the hTAS1R1/hTAS1R3 receptor . Safety: NOEL (No Observed Adverse Effect Level) = 100 mg/kg/day in rats .
- Comparison : The target compound’s chloro and methyl substituents may enhance metabolic stability compared to S336’s methoxy groups, but reduce solubility due to increased hydrophobicity.
N1-(3-chloro-4-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- R1 : 3-chloro-4-fluorophenyl (halogenated aromatic group).
- R2: 1-methyl-tetrahydroquinolin ethyl.
- Key Properties: Structural similarity to the target compound, differing only in the phenyl substituent (fluoro vs. methyl) and tetrahydroquinolin substitution (methyl vs. ethyl). No direct pharmacological data are available, but halogenation typically enhances binding affinity in drug discovery .
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-...)oxalamide
- R1 : 4-chloro-3-trifluoromethylphenyl (strongly electron-withdrawing).
- R2 : Fluorinated aromatic group.
- Key Properties: Melting point: 260–262°C, indicating high crystallinity .
Adamantyl-Substituted Oxalamides (N1-(Adamant-1-yl)-N2-(benzyloxy)oxalamide)
- R1/R2 : Bulky adamantyl or benzyloxy groups.
- Key Properties :
Physicochemical and Pharmacokinetic Trends
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, CF3): Improve metabolic stability but reduce aqueous solubility.
- Alkyl vs. Aryl Substituents: Ethyl/methyl groups on tetrahydroquinolin (target compound) may offer better pharmacokinetics than bulky adamantyl groups .
Preparation Methods
Structural Overview and Key Synthetic Challenges
The molecular formula of N1-(3-chloro-2-methylphenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is C₂₂H₂₆ClN₃O₂ , with a molecular weight of 399.9 g/mol . The compound’s structure comprises two distinct amine moieties:
- 3-Chloro-2-methylaniline : A chloro-substituted aromatic ring with a methyl group at the ortho position.
- 1-Ethyl-1,2,3,4-tetrahydroquinolin-6-ylethylamine : A tetrahydroquinoline derivative featuring an ethyl group and a six-membered heterocyclic ring.
The oxalamide bridge (-NH-C(=O)-C(=O)-NH-) links these components, necessitating precise coupling conditions to avoid side reactions such as over-alkylation or hydrolysis.
General Synthetic Strategies
Stepwise Oxalyl Chloride Coupling
The most common approach involves sequential reactions of oxalyl chloride with primary amines. This method ensures controlled formation of the oxalamide bond.
Reaction Mechanism
- Formation of monoamide : Reaction of oxalyl chloride with the first amine (e.g., 3-chloro-2-methylaniline) yields a chlorooxamate intermediate.
- Coupling with the second amine : The intermediate reacts with 1-ethyl-1,2,3,4-tetrahydroquinolin-6-ylethylamine to form the target oxalamide.
- Step 1 : 3-Chloro-2-methylaniline (10 mmol) is dissolved in dry tetrahydrofuran (THF, 50 mL) with triethylamine (12 mmol) at 0°C. Ethyl chloroglyoxylate (10.5 mmol) is added dropwise, and the mixture is stirred for 1 hour.
- Step 2 : The chlorooxamate intermediate is isolated via extraction (ethyl acetate/water) and reacted with 1-ethyl-1,2,3,4-tetrahydroquinolin-6-ylethylamine (10 mmol) in dichloromethane at room temperature for 12 hours.
- Yield : ~70–85% after column chromatography (silica gel, hexane/ethyl acetate).
One-Pot Coupling with Dual Amines
An alternative method employs a one-pot reaction where both amines react simultaneously with oxalyl chloride. This approach reduces purification steps but requires strict stoichiometric control.
Optimized Conditions :
- Solvent : Dichloromethane (DCM) or THF.
- Base : Triethylamine (2.2 equiv) to neutralize HCl.
- Temperature : 0°C to room temperature.
- Reaction Time : 4–6 hours.
Challenges :
Critical Reaction Parameters
Solvent and Base Selection
| Solvent | Base | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| THF | Triethylamine | 0°C → RT | 75 | 92 |
| DCM | Pyridine | RT | 68 | 89 |
| Acetonitrile | DBU | 40°C | 82 | 95 |
Purification and Characterization
Purification Techniques
Q & A
Q. What are the recommended synthetic routes for this oxalamide derivative, and what critical reaction conditions must be controlled to optimize yield?
The synthesis typically involves multi-step reactions, including:
- Amide coupling : Formation of the oxalamide core via carbodiimide-mediated coupling of substituted aniline and tetrahydroquinoline-ethylamine precursors .
- Heterocyclic assembly : Construction of the 1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl moiety through cyclization and reduction steps .
Critical conditions include: - Temperature control : Maintaining 0–5°C during amide bond formation to minimize side reactions .
- Solvent selection : Use of anhydrous DMF or dichloromethane to enhance reaction efficiency .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate high-purity product (>95%) .
Q. Which spectroscopic techniques are most effective for structural validation, and how should researchers interpret key spectral markers?
- NMR :
- ¹H NMR : The deshielded amide protons (δ 8.5–10.5 ppm) confirm oxalamide formation. Splitting patterns in the tetrahydroquinolinyl ethyl group (δ 2.5–4.0 ppm) validate regiochemistry .
- ¹³C NMR : Carbonyl signals at δ 165–170 ppm confirm amide bonds .
- IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
- Mass spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ matching theoretical molecular weight) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data for molecular conformation?
- Refinement protocols : Use SHELXL for iterative refinement, incorporating anisotropic displacement parameters and hydrogen atom positioning .
- Validation tools : Cross-check with PLATON or MoPro to identify electron density mismatches, particularly in flexible regions like the tetrahydroquinolinyl ethyl chain .
- DFT comparison : Perform density functional theory (DFT) geometry optimization and overlay with experimental coordinates to assess torsional angle deviations .
Q. What experimental strategies are recommended for elucidating biological mechanisms when target engagement assays conflict with cellular responses?
- Orthogonal assays :
- SPR/BLI : Measure direct binding kinetics to putative targets (e.g., kinases or GPCRs) .
- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells .
- Pathway analysis : Use RNA-seq or phosphoproteomics to identify downstream effectors unrelated to initial hypothesized targets .
Q. What methodologies are appropriate for assessing solubility and stability under physiological conditions?
- Solubility profiling :
- HPLC-based shake-flask method : Measure equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .
- Thermodynamic modeling : Use Hansen solubility parameters to predict excipient compatibility .
- Stability studies :
- Forced degradation : Expose to heat (40°C), light (ICH Q1B), and acidic/oxidizing conditions to identify degradation pathways .
- LC-MS/MS : Quantify degradation products and correlate with real-time stability data .
Q. How should SAR studies investigate the role of the 3-chloro-2-methylphenyl moiety in target binding?
- Analog synthesis : Replace the chloro-methyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents .
- Docking studies : Perform molecular dynamics simulations with homology models of target proteins (e.g., COX-2 or HDACs) to map hydrophobic interactions .
- Biological testing : Compare IC₅₀ values in enzyme inhibition assays and correlate with substituent electronic profiles .
Q. How can researchers reconcile discrepancies between in vitro enzyme inhibition data and in vivo efficacy results?
- Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and metabolic clearance (e.g., liver microsome assays) to identify absorption barriers .
- Metabolite identification : Use LC-HRMS to detect active/inactive metabolites in plasma .
- Tissue distribution studies : Quantify compound levels in target organs via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
